1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c8-3-5-10-4-1-2-7(9)6-10;;/h7H,1-6,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATCBCKSMHVJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCF)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1654772-84-5 | |
| Record name | 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride typically involves the reaction of piperidine derivatives with fluoroethylating agents. One common synthetic route includes the reaction of piperidine with 2-fluoroethylamine under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Chloroethyl)piperidin-3-amine dihydrochloride: Similar in structure but with a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
1-(2-Bromoethyl)piperidin-3-amine dihydrochloride:
1-(2-Iodoethyl)piperidin-3-amine dihydrochloride: The presence of an iodine atom results in unique chemical characteristics compared to the fluorine-containing compound.
The uniqueness of this compound lies in its specific chemical properties conferred by the fluorine atom, which can influence its reactivity, stability, and interactions with biological targets .
Biological Activity
1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated ethyl group, which may enhance its pharmacological properties, making it a candidate for further research in various therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C7H13Cl2FN2
- Molecular Weight : Approximately 219.13 g/mol
- Chemical Structure : The compound consists of a piperidine ring with a 2-fluoroethyl substituent at the nitrogen position and an amino group at the third position.
Table 1: Comparison of Piperidine Derivatives
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Piperidine ring with fluorinated ethyl group | Potential antidepressant effects, neuroprotective activity |
| 1-(2-Methoxyethyl)piperidine | Piperidine ring with methoxy group | Neuroprotective properties |
| 4-Fluorophenylpiperidine | Fluorinated phenyl group attached | Analgesic activity |
| 1-(2-Chloroethyl)piperidine | Chlorinated ethyl group | Anticancer properties |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The fluorinated ethyl group may enhance binding affinity to receptors and enzymes, thus modulating their activity. Key mechanisms include:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.
Therapeutic Applications
Research indicates several promising therapeutic applications for this compound:
- Antidepressant Effects : Similar compounds have been linked to modulation of neurotransmitter systems, suggesting potential antidepressant properties.
- Neuroprotective Activity : The structural features may provide protective effects against neurodegenerative conditions, potentially offering benefits in diseases like Alzheimer's .
- Antinociceptive Properties : The compound may influence pain pathways, indicating possible analgesic effects .
- Anticancer Potential : Preliminary studies suggest that derivatives of piperidine compounds exhibit cytotoxicity against cancer cells, with some showing better efficacy than standard treatments .
Case Studies and Research Findings
- Cancer Therapy : A study highlighted that piperidine derivatives demonstrated anticancer activity through mechanisms involving apoptosis induction in tumor cell lines. Specifically, certain derivatives showed improved cytotoxicity compared to established drugs like bleomycin .
- Neurodegenerative Disease Models : In models simulating Alzheimer's disease, compounds similar to 1-(2-Fluoroethyl)piperidin-3-amine exhibited dual inhibition of cholinesterases and showed antioxidant properties, which are crucial for neuroprotection .
- Analgesic Studies : Research on related piperidine compounds indicated significant antinociceptive effects in animal models, suggesting that this class of compounds could be developed for pain management therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step organic synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting piperidine derivatives with 2-fluoroethyl halides under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. Optimization includes adjusting pH (7–9), using catalysts (e.g., Lewis acids), and monitoring reaction progress via thin-layer chromatography (TLC) .
- Key Considerations : Control fluorination efficiency by avoiding excessive heat to prevent decomposition. Purify intermediates via recrystallization or column chromatography, and confirm final product purity (>95%) using HPLC or NMR .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine-induced deshielding effects on adjacent protons (e.g., δ ~4.5–5.0 ppm for CH₂F groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ = 223.12 g/mol) and isotopic patterns from chlorine/fluorine .
- X-ray Crystallography : Resolve stereochemistry of the piperidine ring and fluorine substitution patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound’s structural analogs cause skin/eye irritation and respiratory distress .
- Storage : Store in airtight containers at –20°C, away from moisture. Dispose of waste via certified hazardous waste facilities .
Advanced Research Questions
Q. How does the 2-fluoroethyl substituent influence binding affinity to biological targets compared to non-fluorinated analogs?
- Mechanistic Insight : Fluorine’s electronegativity enhances hydrogen bonding and hydrophobic interactions. Compare binding kinetics (e.g., Kd) using surface plasmon resonance (SPR) or fluorescence polarization assays. For example, fluorinated analogs of piperidine derivatives show 3–5× higher affinity for serotonin receptors than non-fluorinated versions .
- Experimental Design : Synthesize analogs (e.g., 2-chloroethyl or unsubstituted ethyl derivatives) and perform competitive binding assays .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?
- Troubleshooting :
- NMR Artifacts : Check for residual solvents (e.g., DMSO) or diastereomer formation. Use deuterated solvents and variable-temperature NMR to identify dynamic effects .
- MS Anomalies : Reanalyze samples with alternative ionization methods (e.g., ESI vs. MALDI). Cross-validate with isotopic labeling studies .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetic properties?
- SAR Framework :
- Modify Substituents : Replace the fluoroethyl group with bulkier substituents (e.g., trifluoromethyl) to enhance metabolic stability .
- LogP Optimization : Adjust lipophilicity via substituent variations; fluorinated groups reduce LogP by ~0.5 units compared to chlorinated analogs, improving aqueous solubility .
- In Silico Tools : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes and ADMET profiles .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Scale-Up Barriers :
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers. For example, lipase-catalyzed acetylation achieves >98% ee .
- Process Chemistry : Optimize solvent volumes (e.g., switch from DMF to acetonitrile for easier recycling) and implement continuous-flow reactors to minimize side reactions .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
